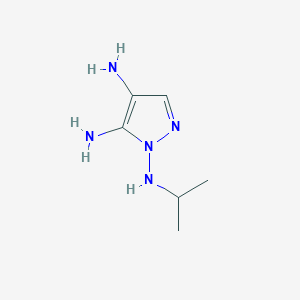![molecular formula C15H15NS B12860977 5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
5-[4-(Methylsulfanyl)phenyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Methylsulfanyl)phenyl]indoline is a compound belonging to the indoline family, which is a significant class of heterocyclic compounds Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]indoline can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method features high efficiency, low catalyst loadings, and mild operating conditions. Another method involves the use of phenylhydrazine hydrochloride and cyclohexanone under reflux conditions with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their high yield and efficiency. The use of inexpensive reagents and mild conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylsulfanyl)phenyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the indoline ring to indole.
Substitution: Electrophilic substitution reactions can occur at the indoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Indole derivatives.
Substitution: Halogenated or nitro-substituted indoline derivatives.
Scientific Research Applications
5-[4-(Methylsulfanyl)phenyl]indoline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the methylsulfanyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Methylsulfonyl)phenyl]indoline
- 5-[4-(Methylthio)phenyl]indoline
- 5-[4-(Ethylsulfanyl)phenyl]indoline
Uniqueness
5-[4-(Methylsulfanyl)phenyl]indoline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s lipophilicity and binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H15NS |
|---|---|
Molecular Weight |
241.4 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15NS/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
WBUMWYILWMONHW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


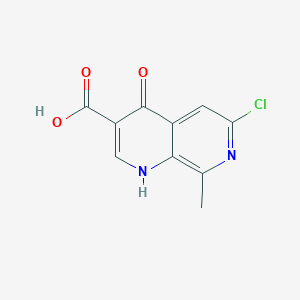

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
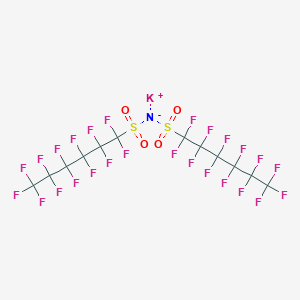
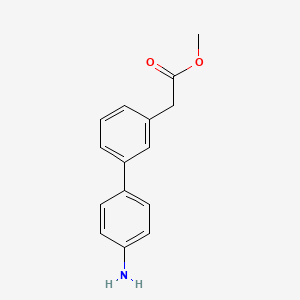
![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
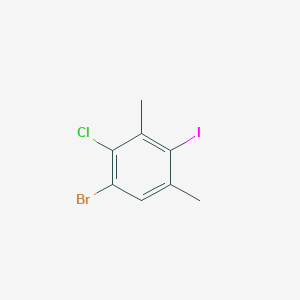
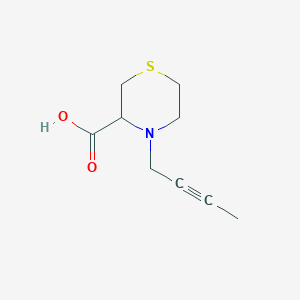
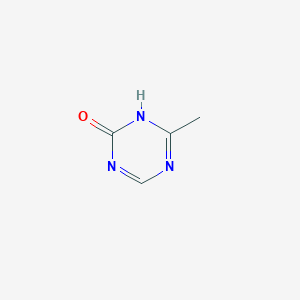
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)
